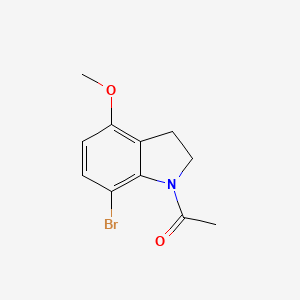

7-Bromo-4-methoxy indoline

Beschreibung

7-Bromo-4-methoxy indoline is a halogenated and methoxylated indoline derivative. Bromine substituents are known to enhance lipophilicity and metabolic stability, while methoxy groups can influence electronic distribution and binding interactions in biological systems . Indoline derivatives are widely studied for their antimicrobial, anticancer, and optoelectronic applications, as seen in spiroquinoline-indoline-diones (antimicrobial agents) , seco-cyclopropylindoles (cytotoxic compounds) , and indoline-based dyes (used in dye-sensitized solar cells, DSSCs) .

Eigenschaften

IUPAC Name |

1-(7-bromo-4-methoxy-2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c1-7(14)13-6-5-8-10(15-2)4-3-9(12)11(8)13/h3-4H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMOPGMBMMYJDNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C=CC(=C21)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-methoxy indoline typically involves the bromination and methoxylation of indoline derivatives. One common method includes the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with sodium methoxide (NaOMe) to yield 7-bromo-4-(methoxymethyl)-2-methylindole . This intermediate can then be reduced using tributyltin hydride (Bu3SnH) to obtain this compound .

Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes, including bromination, methoxylation, and reduction reactions under controlled conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Bromo-4-methoxy indoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole derivatives.

Reduction: Reduction reactions can convert the compound into different indoline derivatives.

Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as tributyltin hydride (Bu3SnH) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) and other nucleophiles.

Major Products: The major products formed from these reactions include various indoline and indole derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

7-Bromo-4-methoxy indoline has a wide range of scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and indole derivatives.

Medicine: Investigated for its potential therapeutic applications in treating various diseases and disorders.

Wirkmechanismus

The mechanism of action of 7-Bromo-4-methoxy indoline involves its interaction with specific molecular targets and pathways. The compound’s bromine and methoxy groups play a crucial role in its binding affinity and activity. For example, the bromine substituent can form halogen bonds with target proteins, enhancing its biological activity . The methoxy group may also contribute to the compound’s overall stability and reactivity.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares 7-bromo-4-methoxy indoline with structurally related indoline derivatives:

Key Observations :

- Methoxy groups at position 4 may improve solubility and modulate electronic properties, as seen in DSSC dyes .

- Biological Activity: Spiroquinoline-indoline-diones exhibit broad-spectrum antimicrobial activity, while seco-cyclopropylindoles with sulfonyl groups show cytotoxicity against cancer cell lines . The absence of direct data for this compound suggests further biological testing is needed.

- Synthetic Methods : Ultrasound-promoted multi-component reactions () and chromatography-based separation () are effective for synthesizing and purifying brominated/methoxylated indolines.

Metabolic Stability and Reactivity

DNT dioxygenase catalyzes the oxidation of indoline to indole and indigo, highlighting the metabolic vulnerability of unsubstituted indoline . Bromine and methoxy groups in this compound may hinder such oxidation, enhancing metabolic stability compared to simpler indoline derivatives.

Biologische Aktivität

Overview

7-Bromo-4-methoxy indoline is a chemical compound belonging to the indoline family, characterized by a bromine atom at the seventh position and a methoxy group at the fourth position on the indoline ring. This compound is notable for its significant biological and pharmacological activities, making it valuable in various scientific research fields, including medicinal chemistry, biology, and pharmacology.

The synthesis of this compound typically involves bromination and methoxylation of indoline derivatives. A common method includes the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with sodium methoxide (NaOMe) to yield the desired product. The compound can undergo various chemical reactions, including:

- Oxidation : Can be oxidized to form corresponding indole derivatives.

- Reduction : Reduction reactions can convert it into different indoline derivatives.

- Substitution : The bromine atom can be substituted with other functional groups under appropriate conditions.

Biological Activities

This compound has been studied for its potential biological activities, including:

- Antiviral Activity : Research indicates that certain indole derivatives exhibit antiviral properties, potentially due to their ability to interfere with viral replication mechanisms.

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, showing promise as an anticancer agent. For instance, it has been tested against glioma cell lines, demonstrating significant cytotoxic effects.

- Antimicrobial Effects : The compound has shown activity against various bacterial strains, indicating its potential use as an antimicrobial agent.

The mechanism of action of this compound involves its interaction with specific molecular targets. The bromine and methoxy groups play crucial roles in enhancing its binding affinity and biological activity. For example, the bromine substituent can form halogen bonds with target proteins, which may enhance the compound's efficacy against various diseases.

Case Studies and Research Findings

-

Anticancer Activity :

- A study evaluated the cytotoxic effects of this compound on glioma cell lines U87MG and U251. The results showed that treatment with this compound resulted in a dose-dependent increase in apoptotic cells, indicating its potential as an anticancer agent.

- In vitro tests revealed IC50 values ranging from 5 to 10 μM for inducing apoptosis in these cell lines.

-

Antiviral Activity :

- In a screening study for antiviral compounds, this compound was identified as having significant activity against certain viral strains, suggesting a potential role in antiviral drug development.

-

Antimicrobial Properties :

- The compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria in laboratory settings, with minimum inhibitory concentrations (MIC) ranging from 10 to 20 μg/mL.

Comparative Analysis

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antiviral, anticancer, antimicrobial |

| 4-Methoxyindole | Lacks bromine | Moderate biological activity |

| 7-Bromoindole | Lacks methoxy group | Limited solubility and binding properties |

| 4-Bromo-1H-indole | Lacks methoxy group | Reduced reactivity compared to methoxy derivatives |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 7-bromo-4-methoxy indoline, and how do reaction conditions influence enantioselectivity?

- Methodological Answer: Enantioselective synthesis often employs organocatalytic strategies, such as chiral phosphoric acids. For example, DFT calculations reveal a cyclic transition state where the Brønsted acid proton activates the ketoimine, while the phosphoryl oxygen coordinates with the indoline N–H. Steric interactions between substituents (e.g., N-aryl or 2-phenyl groups) dictate enantiomeric outcomes .

- Experimental Design: Optimize solvent polarity, temperature, and catalyst loading to minimize side reactions. Monitor stereochemical purity via chiral HPLC or X-ray crystallography.

Q. How can spectroscopic techniques (NMR, FT-IR) confirm the structural integrity of this compound derivatives?

- Methodological Answer:

- ¹H NMR : Look for characteristic shifts (e.g., δ 2.49–2.82 ppm for indoline CH/NH groups) and coupling patterns to confirm substitution positions .

- FT-IR : Identify sulfonyl (S=O) or acetyl (C=O) stretches (e.g., 1680–1720 cm⁻¹) introduced during derivatization .

- Data Validation: Cross-reference with computational vibrational spectra (e.g., B3LYP/6-311G(d,p)) to resolve ambiguities in peak assignments .

Q. What solvent systems are optimal for stabilizing this compound during extraction and purification?

- Methodological Answer: Avoid polar aprotic solvents (e.g., DMF) due to decomposition risks. Use toluene or THF for extractions, followed by vacuum distillation. Note that poor material balances may arise from indoline decomposition during prolonged heating .

- Contradiction Analysis: While some studies assume high hexane-solubility of indoline derivatives, experimental work shows significant retention in polar solvents (e.g., chloroform), necessitating iterative solvent-screening protocols .

Advanced Research Questions

Q. How do frontier molecular orbitals (HOMO/LUMO) of this compound derivatives influence their electronic properties in dye-sensitized solar cells (DSSCs)?

- Methodological Answer: Perform TD-DFT calculations (e.g., CAM-B3LYP/6-311G(d,p)) to map HOMO (electron-donor regions) and LUMO (electron-acceptor regions). For indoline-based dyes, HOMO is localized on the diphenylethenyl/indoline ring, while LUMO resides on rhodanine moieties. Adjust substituents (e.g., methoxy groups) to modulate bandgaps and absorption maxima .

- Data Interpretation: Compare computed spectra (e.g., λ = 523 nm in vacuum) with experimental UV-vis data (λ = 550–560 nm in chloroform) to validate solvatochromic effects .

Q. What mechanistic insights guide the design of this compound derivatives for anti-inflammatory or cardiovascular drug candidates?

- Methodological Answer:

- Reverse Molecular Docking : Screen indoline scaffolds against targets like cyclooxygenase-2 (COX-2) or angiotensin-converting enzyme (ACE). Prioritize derivatives with high binding affinity and low toxicity .

- In Vitro Testing : Evaluate IC₅₀ values in cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory activity) and validate via Western blotting for downstream protein interactions (e.g., NF-κB) .

- Contradiction Analysis: While indoline derivatives show promise in preclinical models, limited data exist on lactotransferrin interactions or long-term pharmacokinetics, necessitating further in vivo studies .

Q. How can isotopic labeling (e.g., deuterated sodium borohydride) elucidate reaction pathways in hydrodehalogenation of this compound?

- Methodological Answer: Use [²H]-NaBH₄ to track hydrogen transfer during dehalogenation. Protect reactive sites (e.g., indoline NH) with tert-butoxycarbonyl (Boc) groups to prevent isotopic scrambling. Analyze products via HRMS or ²H NMR to confirm regioselectivity .

- Experimental Pitfalls: Trace byproduct formation (e.g., indole derivatives) may occur due to over-reduction, requiring careful control of reaction stoichiometry and temperature .

Tables for Key Data

| Property | This compound | Reference |

|---|---|---|

| Theoretical λ_max (vacuum) | 523 nm | |

| Experimental λ_max (CHCl₃) | 550–560 nm | |

| HOMO Energy (eV) | -5.2 (localized on indoline) | |

| LUMO Energy (eV) | -3.1 (rhodanine acceptor) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.